(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine
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Overview
Description
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a chiral amine compound featuring a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and 2-methylpropan-1-amine.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution to introduce the fluoropyridine moiety.
Purification: The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce functional groups within the molecule.
Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of fluorinated amines on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety enhances binding affinity and selectivity, allowing the compound to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine: Similar structure but with a fluorophenyl group instead of a fluoropyridine.
(2S)-3-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine: Similar structure with a different fluoropyridine substitution pattern.
(2S)-3-(5-Chloropyridin-3-yl)-2-methylpropan-1-amine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-7(4-11)2-8-3-9(10)6-12-5-8/h3,5-7H,2,4,11H2,1H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBDWUYRBQYXIS-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CN=C1)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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